![molecular formula C11H9NO6 B12884829 N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide CAS No. 388094-73-3](/img/structure/B12884829.png)
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is a complex organic compound that features a tetrahydrofuran ring fused with a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.
作用機序
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Uniqueness
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is unique due to its combination of a tetrahydrofuran ring and a benzamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
特性
CAS番号 |
388094-73-3 |
|---|---|
分子式 |
C11H9NO6 |
分子量 |
251.19 g/mol |
IUPAC名 |
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1 |
InChIキー |
WNLCTZWHSYKMHC-ZETCQYMHSA-N |
異性体SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
正規SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


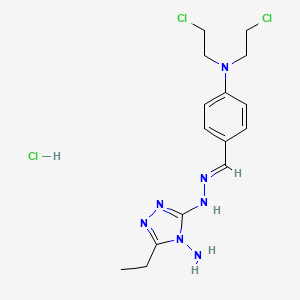


![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
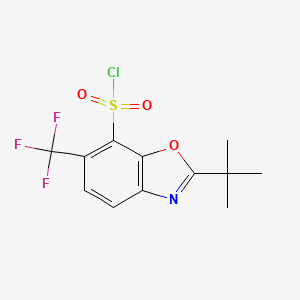
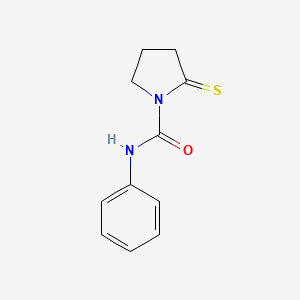
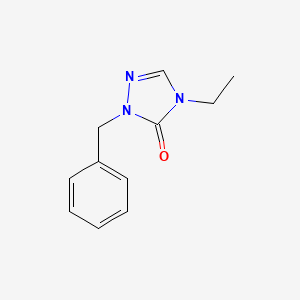
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
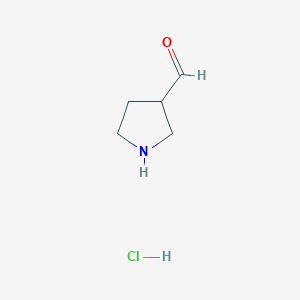

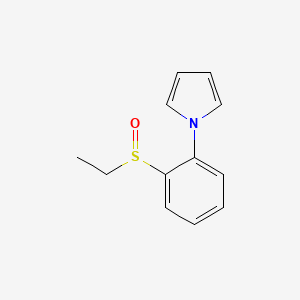
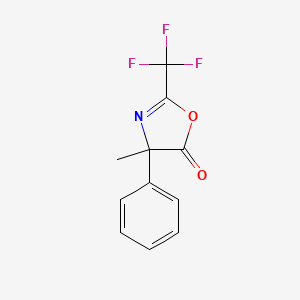
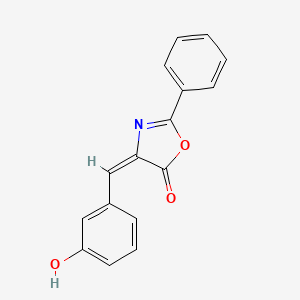
![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
